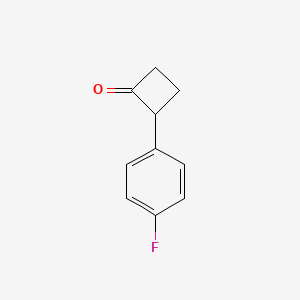
2-(4-Fluorophenyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)cyclobutan-1-one is an organic compound that belongs to the class of cyclobutanones It features a cyclobutane ring substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborates with 4-fluorophenyl halides under palladium catalysis. This reaction typically occurs in the presence of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 2-(4-fluorophenyl)cyclobutan-1-ol.
Substitution: Formation of various substituted phenylcyclobutanones depending on the substituent introduced.
Scientific Research Applications
2-(4-Fluorophenyl)cyclobutan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of cyclobutane-containing natural products.
Biology: Investigated for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)cyclobutan-1-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural features. For example, it may interact with enzymes involved in oxidative stress pathways or receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The parent compound without the fluorophenyl substitution.
2-Phenylcyclobutan-1-one: Similar structure but with a phenyl group instead of a fluorophenyl group.
4-Fluorobenzophenone: Contains the fluorophenyl group but lacks the cyclobutane ring.
Uniqueness
2-(4-Fluorophenyl)cyclobutan-1-one is unique due to the combination of the cyclobutane ring and the 4-fluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-(4-fluorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H9FO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9H,5-6H2 |
InChI Key |
BCKGUSIIZVZZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


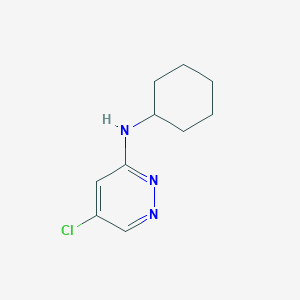
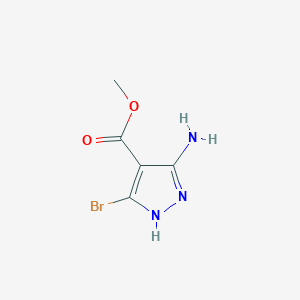
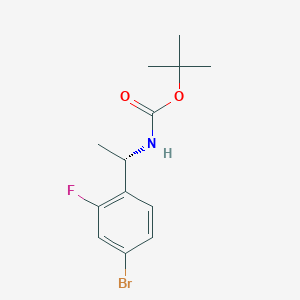
![N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide](/img/structure/B13502426.png)
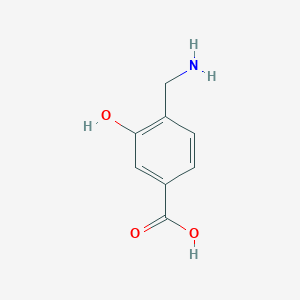
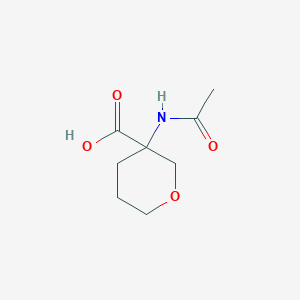
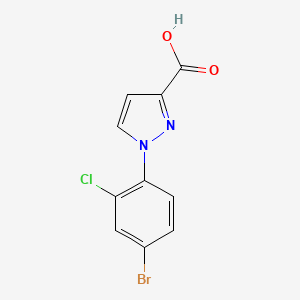

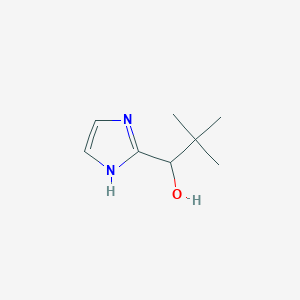
![4-{[(Tert-butoxy)carbonyl]amino}pent-2-ynoic acid](/img/structure/B13502457.png)
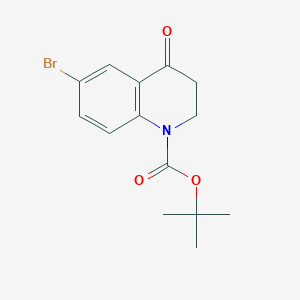
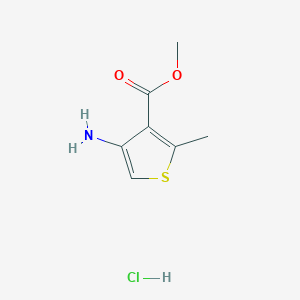
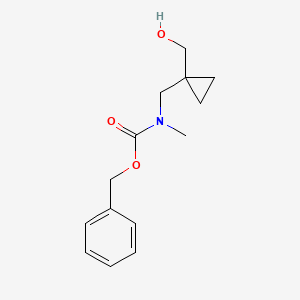
![4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
